7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
CAS No.: 83161-95-9
Cat. No.: VC13352754
Molecular Formula: C21H26O4
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83161-95-9 |
|---|---|
| Molecular Formula | C21H26O4 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one |
| Standard InChI | InChI=1S/C21H26O4/c1-24-19(12-9-17-10-13-20(23)21(14-17)25-2)15-18(22)11-8-16-6-4-3-5-7-16/h3-7,10,13-14,19,23H,8-9,11-12,15H2,1-2H3 |
| Standard InChI Key | XYIISUAVSYEQLI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)OC)O |
| Canonical SMILES | COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)OC)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Configuration
The compound’s IUPAC name, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one, denotes the following features:
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A heptan-3-one backbone (7-carbon chain with a ketone at position 3).
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A phenyl group at position 1.
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A 4-hydroxy-3-methoxyphenyl substituent at position 7.
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A methoxy group at position 5.
Notably, this structure differs from documented analogs such as 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one (CAS 79559-61-8) by the substitution of a hydroxyl group with methoxy at position 5 .
Comparative Analysis of Analogous Structures
The following table highlights key differences between the query compound and its closest analogs:
The presence of a methoxy group at position 5 in the query compound may alter its polarity, metabolic stability, and receptor-binding affinity compared to hydroxyl-bearing analogs .
Natural Occurrence and Biosynthetic Pathways
Biosynthetic Origins
Diarylheptanoids derive from phenylpropanoid and polyketide pathways:
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Phenylpropanoid pathway: Generates the 4-hydroxy-3-methoxyphenyl (guaiacyl) unit via ferulic acid.
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Polyketide chain elongation: A heptaketide intermediate undergoes cyclization and substitution to form the heptanone backbone.
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Post-modifications: Hydroxylation, methylation, and ketone reduction introduce functional groups.
The methoxy group at position 5 in the query compound likely arises from enzymatic methylation of a hydroxyl precursor, a common modification in plant secondary metabolism .
Synthesis and Structural Characterization
Synthetic Routes
While no synthesis has been reported for the query compound, analogous diarylheptanoids are typically synthesized via:
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Aldol condensation: Between appropriate benzaldehyde and ketone precursors.
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Grignard reactions: To introduce aryl groups to the heptanone chain.
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Selective protection/deprotection: For installing hydroxyl and methoxy groups .
Challenges in Synthesis
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Regioselectivity: Ensuring correct placement of methoxy and hydroxy groups.
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Stereocontrol: For enantiomeric forms, chiral auxiliaries or asymmetric catalysis may be required.
Spectroscopic Data (Inferred from Analogs)
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